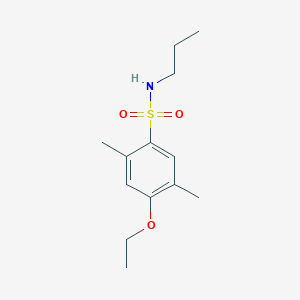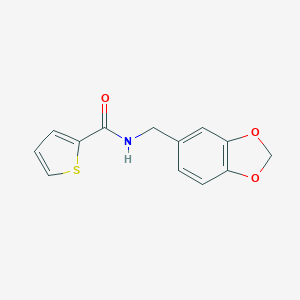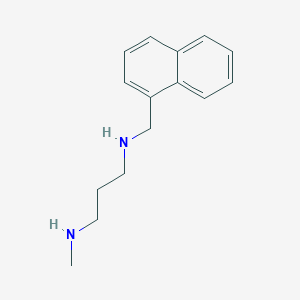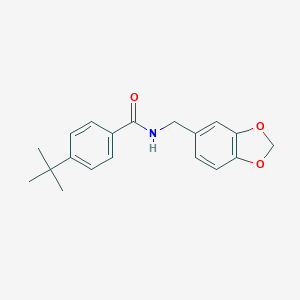
4-ethoxy-2,5-dimethyl-N-propylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethoxy-2,5-dimethyl-N-propylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamide derivatives. It has been widely used in scientific research due to its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-ethoxy-2,5-dimethyl-N-propylbenzenesulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes or receptors in the body. It has been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the severity and frequency of seizures in animal models of epilepsy. It has also been found to have anti-inflammatory and analgesic effects, which may be useful in the treatment of pain and inflammation. Additionally, it has been studied for its potential use as a drug delivery system, as it can form stable complexes with certain drugs and enhance their solubility and bioavailability.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-ethoxy-2,5-dimethyl-N-propylbenzenesulfonamide is its potential use as a drug delivery system. It has been shown to form stable complexes with certain drugs and enhance their solubility and bioavailability. Additionally, it has been found to have anticonvulsant, anti-inflammatory, and analgesic properties, which make it a useful tool for studying these conditions in animal models. However, one of the limitations of using this compound in lab experiments is its potential toxicity and side effects. It is important to use appropriate safety measures and dosage levels to minimize the risk of adverse effects.
Zukünftige Richtungen
There are several future directions for research on 4-ethoxy-2,5-dimethyl-N-propylbenzenesulfonamide. One area of interest is its potential use as a drug delivery system. Further studies are needed to determine its effectiveness in delivering drugs to specific tissues and organs. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various conditions such as epilepsy, pain, and inflammation. Finally, studies are needed to determine the safety and efficacy of this compound in humans.
Synthesemethoden
The synthesis of 4-ethoxy-2,5-dimethyl-N-propylbenzenesulfonamide involves the reaction of 4-ethoxy-2,5-dimethylbenzenesulfonyl chloride with propylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is then purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
4-ethoxy-2,5-dimethyl-N-propylbenzenesulfonamide has been used in various scientific research studies. It has been found to have potential applications in the fields of medicinal chemistry, pharmacology, and neuroscience. It has been studied for its anticonvulsant, anti-inflammatory, and analgesic properties. It has also been investigated for its potential use as a drug delivery system.
Eigenschaften
Molekularformel |
C13H21NO3S |
|---|---|
Molekulargewicht |
271.38 g/mol |
IUPAC-Name |
4-ethoxy-2,5-dimethyl-N-propylbenzenesulfonamide |
InChI |
InChI=1S/C13H21NO3S/c1-5-7-14-18(15,16)13-9-10(3)12(17-6-2)8-11(13)4/h8-9,14H,5-7H2,1-4H3 |
InChI-Schlüssel |
WYDORURESNIMDV-UHFFFAOYSA-N |
SMILES |
CCCNS(=O)(=O)C1=CC(=C(C=C1C)OCC)C |
Kanonische SMILES |
CCCNS(=O)(=O)C1=CC(=C(C=C1C)OCC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,5-dichloro-N-[3-(dimethylamino)propyl]benzenesulfonamide](/img/structure/B225396.png)

![4-{[(2-methoxybenzyl)amino]methyl}-N,N-dimethylaniline](/img/structure/B225399.png)



![4-chloro-2-[(2-isopropyl-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B225415.png)
![1-[(4-bromo-1-naphthyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B225419.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B225420.png)

